Methyl (3S)-3-aminobutanoate
Overview
Description
Methyl (3S)-3-aminobutanoate, also known as 3-aminobutanoic acid, is an organic compound and an alpha-amino acid. It is an important component of many proteins and enzymes, and has numerous applications in the biochemistry and medical fields.
Scientific Research Applications
Enzymatic Resolution and Synthesis
Methyl (3S)-3-aminobutanoate plays a crucial role in enzymatic resolutions and syntheses. For instance, its enzymatic resolution through transesterifications catalyzed by lipase B from Candida antarctica (Cal-B) has been reported to proceed with high conversion and yield optically pure enantiomers, demonstrating its significance in producing optically active compounds (Escalante, 2008).
Biological Activity Screening
Methyl (3S)-3-aminobutanoate derivatives have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. Despite showing a low level of cytotoxicity and absence of significant antibacterial and anti-inflammatory activities, these derivatives' properties might be beneficial for their incorporation in prodrugs, indicating a potential in pharmaceutical development (Yancheva et al., 2015).
Anticancer Drug Synthesis
It has been utilized in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested against various human tumor cell lines, showing significant cytotoxic effects. This highlights its utility in the development of novel anticancer agents (Basu Baul et al., 2009).
Pentanol Isomer Production in Bioengineering
In bioengineering, methyl (3S)-3-aminobutanoate is part of pathways to produce pentanol isomers, which are potential biofuels. This application showcases the chemical's role in renewable energy and biotechnological advancements (Cann & Liao, 2009).
properties
IUPAC Name |
methyl (3S)-3-aminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429332 | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-aminobutanoate | |
CAS RN |
83509-89-1 | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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